molecular formula C10H16NO3P B1346125 Diethyl (pyridin-2-ylmethyl)phosphonate CAS No. 39996-87-7

Diethyl (pyridin-2-ylmethyl)phosphonate

Cat. No.: B1346125
CAS No.: 39996-87-7
M. Wt: 229.21 g/mol
InChI Key: LJIHMNONXSBZCU-UHFFFAOYSA-N
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Description

Diethyl (pyridin-2-ylmethyl)phosphonate is an organophosphorus compound with the molecular formula C₁₀H₁₆NO₃P It is a phosphonate ester that features a pyridine ring attached to a phosphonate group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (pyridin-2-ylmethyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with (chloromethyl)pyridine in the presence of a base such as sodium hydride (NaH). The reaction proceeds via nucleophilic substitution, where the phosphite attacks the chloromethyl group, resulting in the formation of the phosphonate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of phosphonate ester synthesis can be applied. These typically involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Diethyl (pyridin-2-ylmethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diethyl (pyridin-2-ylmethyl)phosphonic acid, while substitution reactions can produce a variety of phosphonate derivatives.

Scientific Research Applications

Diethyl (pyridin-2-ylmethyl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: The compound can be used in the study of enzyme inhibitors, particularly those targeting enzymes that interact with phosphonate groups.

    Industry: It can be used in the production of flame retardants, plasticizers, and other materials that benefit from the incorporation of phosphonate groups.

Comparison with Similar Compounds

Diethyl (pyridin-2-ylmethyl)phosphonate can be compared with other similar compounds, such as:

    Diethyl (pyridin-4-ylmethyl)phosphonate: Similar structure but with the pyridine ring attached at the 4-position.

    Diethyl (pyridin-3-ylmethyl)phosphonate: Pyridine ring attached at the 3-position.

    Diethyl (pyridin-2-ylmethyl)phosphonic acid: The oxidized form of this compound.

The uniqueness of this compound lies in its specific structural configuration, which can influence its reactivity and interactions with other molecules

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-7-5-6-8-11-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIHMNONXSBZCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=N1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193050
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39996-87-7
Record name Diethyl P-(2-pyridinylmethyl)phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39996-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, 2-pyridylmethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name diethyl (pyridin-2-ylmethyl)phosphonate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of diethyl (pyridin-2-ylmethyl)phosphonate in its interaction with copper(II) ions?

A1: this compound (2-pmpe) acts as a didentate N,O-bonded chelating ligand when interacting with copper(II) ions. This means that it binds to the copper(II) ion through two donor atoms: the nitrogen atom in the pyridine ring and the oxygen atom from the phosphonate group. This interaction leads to the formation of a stable chelate ring structure [].

Q2: How does the structure of the resulting copper(II) complex with this compound relate to its magnetic properties?

A2: The crystal structure analysis revealed that the copper(II) complex, [Cu(2-pmpe)2(ClO4)2], exists as two crystallographically unrelated molecules in the unit cell. Each copper(II) ion adopts an elongated octahedral geometry, surrounded by two 2-pmpe ligands and two perchlorate ions []. Magnetic studies indicate a very weak intermolecular exchange interaction between the copper(II) ions. This weak interaction is attributed to the non-covalent interactions (hydrogen bonds and π-π stacking) present in the crystal lattice, which mediate the magnetic exchange pathways between the copper(II) centers [].

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